(1-Bromo-2-fluoropentan-2-yl)benzene
Overview
Description
(1-Bromo-2-fluoropentan-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a bromo group, a fluoro group, and a pentan-2-yl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-fluoropentan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoropentan-2-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-fluoropentan-2-yl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromo group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
(1-Bromo-2-fluoropentan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Bromo-2-fluoropentan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromo and fluoro groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react to form the final products.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluorobenzene: Lacks the pentan-2-yl group, resulting in different reactivity and applications.
1-Bromo-2-chlorobenzene: Substitution of the fluoro group with a chloro group alters the compound’s chemical properties.
1-Fluoro-2-iodobenzene:
Uniqueness
(1-Bromo-2-fluoropentan-2-yl)benzene is unique due to the combination of bromo, fluoro, and pentan-2-yl groups on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
(1-Bromo-2-fluoropentan-2-yl)benzene, a compound characterized by the presence of bromine and fluorine substituents on a pentane chain attached to a benzene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 251.14 g/mol. Its structure can be represented as follows:
This compound’s unique structure contributes to its interaction with biological systems.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) can influence the compound's lipophilicity and electrophilicity, enhancing its ability to penetrate cellular membranes and interact with biomolecules.
Antimicrobial Activity
Recent studies have demonstrated that halogenated compounds exhibit significant antimicrobial properties. In vitro assays have shown that this compound possesses inhibitory effects against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
This selective cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .
Study 2: Cancer Cell Targeting
In another study, researchers investigated the effects of this compound on breast cancer cells. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential utility in cancer therapy .
Properties
IUPAC Name |
(1-bromo-2-fluoropentan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGIYNPTHDWOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CBr)(C1=CC=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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